N-(3-chloro-2-fluorophenyl)-2-iodobenzamide
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Overview
Description
N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a benzamide core substituted with chloro, fluoro, and iodo groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction times, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-fluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chloro, fluoro, and iodo) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organoboron Compounds: Serve as coupling partners in the synthesis.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while coupling reactions can form complex biaryl structures.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar halogen substitutions, used in antibacterial research.
2-(3-chloro-2-fluorophenyl)ethanol: A related compound with similar structural features, used in various chemical reactions.
Uniqueness
N-(3-chloro-2-fluorophenyl)-2-iodobenzamide is unique due to the combination of chloro, fluoro, and iodo substitutions on the benzamide core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H8ClFINO |
---|---|
Molecular Weight |
375.56 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H8ClFINO/c14-9-5-3-7-11(12(9)15)17-13(18)8-4-1-2-6-10(8)16/h1-7H,(H,17,18) |
InChI Key |
CXMRKZRKOWAQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)F)I |
Origin of Product |
United States |
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